1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one
Overview
Description
1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one is a synthetic compound with the molecular formula C10H5F3O2 and a molecular weight of 214.14 g/mol . This compound is known for its unique trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-yn-1-one moiety. The presence of the trifluoromethoxy group imparts distinct chemical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
The synthesis of 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and propargyl bromide.
Reaction Conditions: The key reaction involves the coupling of 4-(trifluoromethoxy)benzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)prop-2-yn-1-one: This compound lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-one: The presence of a trifluoromethyl group instead of a trifluoromethoxy group leads to variations in reactivity and biological activity.
1-(4-(Trifluoromethoxy)phenyl)ethanone: This compound has an ethanone moiety instead of a prop-2-yn-1-one moiety, affecting its chemical behavior and applications.
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]prop-2-yn-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJZHCXOBATKTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC=C(C=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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